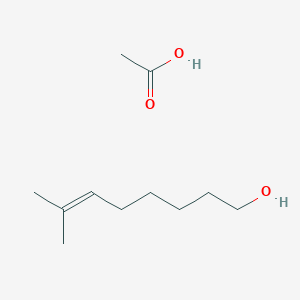
Acetic acid;7-methyloct-6-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;7-methyloct-6-en-1-ol is a chemical compound with the molecular formula C10H20O2 It is a derivative of acetic acid and contains a 7-methyloct-6-en-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methyloct-6-en-1-ol typically involves the esterification of acetic acid with 7-methyloct-6-en-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The reaction can be represented as follows:
CH3COOH+HOCH2C7H13→CH3COOCH2C7H13+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for large-scale production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;7-methyloct-6-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: The major products are aldehydes or carboxylic acids.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are substituted esters or amides.
Scientific Research Applications
Acetic acid;7-methyloct-6-en-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of acetic acid;7-methyloct-6-en-1-ol involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and 7-methyloct-6-en-1-ol, which can then participate in further biochemical reactions. The compound may also act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with the formula CH3COOH.
7-methyloct-6-en-1-ol: An alcohol with the formula C9H18O.
Uniqueness
Acetic acid;7-methyloct-6-en-1-ol is unique due to its combined ester and alcohol functionalities, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both synthetic and biological applications.
Properties
CAS No. |
126274-82-6 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
acetic acid;7-methyloct-6-en-1-ol |
InChI |
InChI=1S/C9H18O.C2H4O2/c1-9(2)7-5-3-4-6-8-10;1-2(3)4/h7,10H,3-6,8H2,1-2H3;1H3,(H,3,4) |
InChI Key |
NHGPXXMLIATTGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCCO)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















